INH14

Description

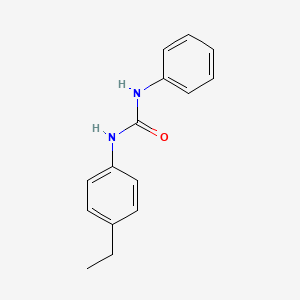

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCZNJSFVOOZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

INH14: A Deep Dive into its Mechanism of Action in the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-molecule inhibitor INH14 and its targeted mechanism of action within the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document details the molecular interactions, quantitative efficacy, and the experimental basis for our current understanding of this compound as a potent anti-inflammatory and potential anti-cancer agent.

Core Mechanism of Action: Targeting the IKK Complex

This compound, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, functions as a direct inhibitor of the IκB kinase (IKK) complex, a central node in NF-κB signaling.[1][2][3][4][5] Specifically, this compound targets the catalytic subunits IKKα and IKKβ, which are essential for the activation of both the canonical and noncanonical NF-κB pathways.[1][2]

Studies have demonstrated that this compound's point of intervention lies downstream of the TAK1/TAB1 complex.[1][2] This indicates that this compound does not interfere with the upstream signaling events that lead to the activation of TAK1, but rather directly curtails the subsequent phosphorylation events mediated by the IKK complex. By inhibiting IKKα and IKKβ, this compound prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the primary inhibitor of NF-κB.[1][2] This stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and survival genes.

The inhibitory action of this compound on the IKK complex has been shown to be effective in various inflammatory contexts, including those mediated by Toll-like receptor 2 (TLR2), TLR4, TNF-R, and IL-1R.[1][2]

Quantitative Efficacy of this compound

The potency of this compound as an IKK inhibitor has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a stronger inhibition of IKKβ over IKKα.

| Target | IC50 (μM) |

| IKKα | 8.97 |

| IKKβ | 3.59 |

Table 1: In vitro inhibitory activity of this compound against IKKα and IKKβ.[1][2]

In vivo studies have further substantiated the anti-inflammatory effects of this compound. Intraperitoneal administration of this compound in a mouse model of lipopeptide-induced inflammation resulted in a significant reduction of the pro-inflammatory cytokine TNFα.[2][3]

| Treatment | Dosage | Effect |

| This compound | 5 µg/g | Decreased TNFα production |

Table 2: In vivo anti-inflammatory effect of this compound in a mouse model.[3]

Furthermore, this compound has demonstrated anti-cancer properties by reducing the constitutive NF-κB activity in ovarian cancer cells, which in turn diminishes their wound-closing ability.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using Graphviz.

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

Caption: Workflow for determining the IC50 of this compound via a kinase assay.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for the principal assays.

In Vitro IKK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of IKKα and IKKβ in the presence of this compound to determine its inhibitory potency.

Materials:

-

Recombinant human IKKα or IKKβ enzyme

-

ATP

-

Substrate peptide (e.g., IKKtide)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white-walled assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the respective IKK enzyme (e.g., 15 ng of IKKα or 20 ng of IKKβ per reaction) and its substrate peptide in kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.

-

ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial ADP concentration.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Immunoblotting for IκBα Degradation

This technique is used to visually assess the effect of this compound on the degradation of IκBα in cell-based models.

Materials:

-

HEK293-TLR2 or other suitable cell lines

-

Lipopeptide (TLR2 ligand) or other appropriate stimulus

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against IκBα and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a TLR2 ligand (e.g., lipopeptide) to induce NF-κB activation.

-

Cell Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against IκBα overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the levels of IκBα. A decrease in the IκBα band intensity in stimulated, vehicle-treated cells indicates its degradation. The presence of the IκBα band in this compound-treated cells, despite stimulation, demonstrates the inhibitory effect of this compound on IκBα degradation. The loading control is used to ensure equal protein loading across all lanes.

Conclusion

This compound is a well-characterized inhibitor of the NF-κB pathway with a clear mechanism of action centered on the direct inhibition of the IKKα and IKKβ kinases. Its ability to prevent IκBα degradation and subsequent NF-κB activation has been demonstrated through robust in vitro and in vivo studies. The quantitative data on its efficacy and the detailed experimental protocols provide a solid foundation for its further investigation and potential development as a therapeutic agent for inflammatory diseases and certain types of cancer. The continued exploration of this compound and its derivatives could lead to the development of more potent and selective IKK inhibitors.

References

- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | IκB/IKK | TargetMol [targetmol.com]

- 5. universalbiologicals.com [universalbiologicals.com]

Unveiling the Molecular Targets of INH14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INH14, a small-molecule urea derivative, has emerged as a potent inhibitor of inflammatory signaling pathways. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented, and the intricate signaling pathways it modulates are visualized. This document is intended to serve as a core resource for researchers in pharmacology, immunology, and oncology who are investigating the therapeutic potential of IKK inhibitors.

Core Biological Targets: IKKα and IKKβ

The primary biological targets of this compound have been identified as the IκB kinase (IKK) alpha (IKKα) and IκB kinase beta (IKKβ) . These two kinases are central components of the IKK complex, which plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound exhibits a dose-dependent inhibitory effect on the catalytic activity of both IKKα and IKKβ.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against IKKα and IKKβ has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (μM) |

| IKKα | 8.97[1] |

| IKKβ | 3.59[1] |

Modulated Signaling Pathways

This compound attenuates inflammatory responses by inhibiting signaling pathways that converge on the IKK complex. These include pathways initiated by Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R). By inhibiting IKKα and IKKβ, this compound effectively blocks the downstream activation of NF-κB.

TLR2/4, IL-1R, and TNF-R Signaling to NF-κB

The signaling cascades initiated by TLR2/4, IL-1R, and TNF-R, although originating from distinct receptor-ligand interactions, all lead to the activation of the IKK complex. The subsequent phosphorylation of the inhibitor of κB (IκBα) by IKK marks it for ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/p65), allowing their translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

Experimental Protocols

The identification and characterization of this compound's biological targets were achieved through a series of key experiments. Detailed methodologies are provided below.

IKKα/β Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of IKKα and IKKβ.

-

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of this compound indicates inhibition of the kinase.

-

Materials:

-

Recombinant human IKKα and IKKβ (Promega)

-

IKK substrate peptide

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay reagents (Promega)

-

96-well white, flat-bottom plates

-

-

Protocol:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add 5 µL of the IKK enzyme (15 ng of IKKα or 20 ng of IKKβ per reaction).

-

Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

-

Add 2.5 µL of a mixture of the IKK substrate peptide (0.2 ng/µL) and ATP (50 µM for IKKα, 25 µM for IKKβ) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

NF-κB Reporter Assay in HEK293-TLR2 Cells

This cell-based assay determines the ability of this compound to inhibit TLR2-mediated NF-κB activation.

-

Assay Principle: HEK293 cells stably expressing TLR2 are co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element and a constitutively active Renilla luciferase plasmid for normalization. Inhibition of NF-κB activation by this compound results in a decrease in firefly luciferase activity.

-

Materials:

-

HEK293-TLR2 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

NF-κB-luciferase reporter plasmid

-

Renilla luciferase plasmid

-

Transfection reagent (e.g., FuGENE 6, Promega)

-

Pam3CSK4 (TLR2 ligand)

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom plates

-

-

Protocol:

-

Seed HEK293-TLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Co-transfect the cells with the NF-κB-luciferase and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) and incubate for 1 hour.

-

Stimulate the cells with Pam3CSK4 (100 ng/mL) for 6 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of NF-κB activation for each this compound concentration.

-

IκBα Degradation Western Blot

This assay visualizes the effect of this compound on the degradation of IκBα, a key step in NF-κB activation.

-

Assay Principle: Cells are treated with a TLR ligand to induce IκBα degradation. The presence of this compound is expected to inhibit this degradation, resulting in higher levels of IκBα detectable by Western blot.

-

Materials:

-

HEK293-TLR2 cells or other relevant cell lines (e.g., SKOV3)

-

Pam3CSK4

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-IκBα, anti-phospho-IκBα, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Wound Healing Assay with Ovarian Cancer Cells

This assay assesses the effect of this compound on the migratory capacity of cancer cells, a process often regulated by NF-κB.

-

Assay Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time. Inhibition of NF-κB by this compound is expected to reduce cell migration.

-

Materials:

-

SKOV3 ovarian cancer cells

-

Complete growth medium and low-serum medium

-

24-well plates

-

Sterile 200 µL pipette tip

-

This compound

-

Microscope with a camera

-

-

Protocol:

-

Seed SKOV3 cells in a 24-well plate and grow to a confluent monolayer.

-

Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with low-serum medium containing different concentrations of this compound or vehicle (DMSO).

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width or area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure and compare the migration rates between treated and untreated cells.

-

Experimental Workflow and Logic

The identification of IKKα and IKKβ as the targets of this compound followed a logical and systematic experimental workflow.

Conclusion

This compound is a direct inhibitor of IKKα and IKKβ, key kinases in the NF-κB signaling pathway. By targeting these central regulators, this compound effectively attenuates inflammatory signaling initiated by multiple receptors, including TLRs, TNF-R, and IL-1R. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its analogs as potential therapeutic agents for inflammatory diseases and cancer. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings.

References

INH14: A Technical Guide to a Novel IKKα/β-Dependent TLR Inflammatory Response Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of INH14, a small-molecule urea derivative identified as a potent inhibitor of the Toll-like receptor (TLR) mediated inflammatory response. This document consolidates the current understanding of this compound's mechanism of action, its effects on key signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction to this compound

This compound, with the chemical name N-(4-Ethylphenyl)-N'-phenylurea, is a fragment-like compound that has demonstrated significant anti-inflammatory properties.[1][2] It acts by inhibiting the inflammatory pathways associated with Toll-like Receptor 2 (TLR2), TLR4, TNF-Receptor (TNF-R), and IL-1 Receptor (IL-1R).[1][2] Toll-like receptors are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggering inflammatory responses.[2] The dysregulation of these pathways is implicated in a wide range of inflammatory diseases, making them a key target for therapeutic intervention. This compound represents a promising starting point for the development of novel anti-inflammatory drugs.[1][2]

Mechanism of Action

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the direct inhibition of I-kappa B kinases (IKKs), specifically IKKα and IKKβ.[1][2][3] These kinases are central to the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a master regulator of inflammation.[3]

In the canonical TLR signaling cascade, the activation of TLRs leads to the recruitment of adaptor proteins and the subsequent activation of the TAK1/TAB1 complex. This complex then phosphorylates and activates the IKK complex (composed of IKKα, IKKβ, and NEMO). The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound intervenes in this pathway by targeting IKKα and IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively blocks the activation of NF-κB and reduces the production of inflammatory cytokines like TNFα.[1][2]

Figure 1: this compound Mechanism of Action in the TLR Signaling Pathway.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in various assays. The data highlights its potency against its primary targets, IKKα and IKKβ, and its effectiveness in cellular models of inflammation.

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | IKKα Kinase Activity | 8.97 µM | [1],[2] |

| IC₅₀ | IKKβ Kinase Activity | 3.59 µM | [1],[2] |

| IC₅₀ | TLR2-mediated NF-κB Activation (HEK293 cells) | 4.127 µM | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

This assay quantifies the activity of the NF-κB transcription factor in response to a TLR ligand and the effect of this compound.

-

Cell Culture: HEK293 cells stably expressing TLR2 (HEK293-TLR2) are cultured under standard conditions.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An NF-κB-dependent firefly luciferase reporter plasmid (e.g., Elam.luc).

-

A constitutively active Renilla luciferase plasmid for normalization of transfection efficiency.

-

-

Treatment: Transfected cells are pre-incubated with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with a TLR2 ligand, such as Pam3CSK4 (P3), to activate the NF-κB pathway.

-

Lysis and Luminescence Measurement: After an incubation period (e.g., 6-8 hours), cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The dose-dependent inhibition by this compound is plotted to calculate the IC₅₀ value.

This assay directly measures the inhibitory effect of this compound on the catalytic activity of purified IKKα and IKKβ.

-

Reaction Setup: A reaction mixture is prepared containing a specific kinase buffer, a peptide substrate for IKK, and ATP.

-

Enzyme and Inhibitor: Purified recombinant IKKα or IKKβ enzyme is added to the reaction mixture. For test samples, varying concentrations of this compound are included. Control samples receive a vehicle.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the solution.

-

Data Analysis: The kinase activity in the presence of this compound is compared to the vehicle control. The results are used to generate a dose-response curve and calculate the IC₅₀ for each kinase.

This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

Cell Plating: Primary human monocytes or other relevant cell lines are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for an extended period (e.g., overnight).

-

Viability Assessment: A cell viability reagent, such as CCK-8, is added to each well. This reagent contains a tetrazolium salt that is reduced by dehydrogenases in viable cells to a colored formazan product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader.

-

Data Analysis: The absorbance values from this compound-treated cells are compared to those of the vehicle-treated cells to determine if the compound affects cell viability at the tested concentrations.[2]

Figure 2: Experimental Workflow for Characterization of this compound.

In Vivo Studies and Future Directions

In vivo experiments have shown that this compound can decrease TNFα production following lipopeptide-induced inflammation, confirming its anti-inflammatory activity in a whole-organism context.[1][2] Furthermore, studies in ovarian cancer cells, which often exhibit constitutive NF-κB activity, demonstrated that this compound could reduce this activity and impair the cells' wound-closing ability.[1][2]

These findings establish this compound as a valuable chemical scaffold and a promising lead compound. Future research and optimization of the this compound structure could lead to the development of more potent and selective IKK inhibitors for use as therapeutic agents against a variety of inflammatory diseases and certain types of cancer.[1][2]

References

- 1. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

INH14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH14, chemically known as N-(4-Ethylphenyl)-N'-phenylurea, is a small-molecule compound that has emerged as a significant inhibitor of the I-kappa-B kinase (IKK) pathway. This pathway plays a crucial role in regulating the inflammatory response through the activation of the nuclear factor-kappa B (NF-κB) transcription factor. By targeting the IKKα and IKKβ kinases, this compound effectively modulates downstream inflammatory signaling, making it a compound of interest for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-ethylphenyl)-3-phenylurea | N/A |

| Synonyms | This compound, N-(4-Ethylphenyl)-N'-phenylurea | N/A |

| Molecular Formula | C15H16N2O | (1) |

| Molecular Weight | 240.30 g/mol | (1) |

| CAS Number | 200134-22-1 | (2) |

| SMILES | CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | (1) |

| InChI | InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | (1) |

| Predicted XlogP | 3.8 | (1) |

| Solubility | DMSO: ≥ 125 mg/mL (520.18 mM)Water: < 0.1 mg/mL (insoluble) | [3](4) |

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of the IKKα and IKKβ kinases, which are central components of the canonical and non-canonical NF-κB signaling pathways. These pathways are activated by various stimuli, including toll-like receptor (TLR) ligands, tumor necrosis factor-alpha (TNF-α), and interleukin-1 (IL-1). The activation of IKKα and IKKβ leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This compound's inhibitory action on IKKα and IKKβ prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and attenuating the inflammatory response.

The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:

| Target | IC50 (μM) | Source |

| IKKα | 8.97 | |

| IKKβ | 3.59 |

In cellular and in vivo models, this compound has been shown to decrease the degradation of IκBα in cells activated by TLR ligands and reduce the production of TNF-α in response to lipopeptide-induced inflammation. Furthermore, treatment with this compound has been demonstrated to reduce the constitutive NF-κB activity in ovarian cancer cells, leading to a decrease in their wound-closing ability.

Signaling Pathway of this compound Action

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

IKKα/β Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of this compound on IKKα and IKKβ.

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.

-

Prepare Reagents :

-

Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

-

Prepare the kinase reaction buffer containing the IKK enzyme (IKKα or IKKβ), the appropriate substrate (e.g., a peptide substrate for IKK), and ATP.

-

-

Kinase Reaction :

-

In a 384-well plate, add 5 µL of the kinase reaction buffer to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

-

ATP Depletion :

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection :

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Measurement and Analysis :

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

-

Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Immunoblotting for IκBα Degradation

This protocol outlines the steps to assess the effect of this compound on IκBα degradation in cells stimulated with a TLR ligand.

-

Cell Culture and Treatment :

-

Seed cells (e.g., HEK293-TLR2 or primary monocytes) in appropriate culture plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with a TLR ligand (e.g., a lipopeptide for TLR2) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.

-

-

Cell Lysis :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting :

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection :

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis :

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of IκBα in each sample. A decrease in the IκBα band intensity in stimulated cells compared to unstimulated cells indicates degradation, and the rescue of this band in this compound-treated cells demonstrates its inhibitory effect.

-

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of this compound on cells.

-

Cell Seeding :

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment :

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay :

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type.

-

-

Measurement :

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis :

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Conclusion

This compound is a promising small-molecule inhibitor of IKKα and IKKβ with demonstrated efficacy in cellular and in vivo models of inflammation. Its well-defined mechanism of action and biological activity make it a valuable tool for researchers studying NF-κB signaling and a potential starting point for the development of new therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and similar compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Ethylphenyl)-N'-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the urea derivative, N-(4-Ethylphenyl)-N'-phenylurea. This document details a probable synthetic route, outlines key characterization methodologies, and presents expected physicochemical and spectroscopic properties. Due to a lack of publicly available experimental data for this specific compound, the characterization data presented herein is based on established knowledge of closely related analogs and predictive models. This guide serves as a foundational resource for researchers interested in the synthesis and study of this and similar N,N'-diarylurea compounds.

Introduction

N,N'-diarylureas represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals. Their utility stems from the urea moiety's ability to form stable hydrogen bonds, enabling these molecules to interact with biological targets and self-assemble into ordered structures. The compound of focus, N-(4-Ethylphenyl)-N'-phenylurea, is an asymmetrical diarylurea whose potential biological activities and material properties remain an area of active research. This guide provides a detailed protocol for its synthesis and a comprehensive plan for its characterization.

Synthesis of N-(4-Ethylphenyl)-N'-phenylurea

The most direct and widely employed method for the synthesis of unsymmetrical N,N'-diarylureas is the nucleophilic addition of an amine to an isocyanate. In the case of N-(4-Ethylphenyl)-N'-phenylurea, this involves the reaction of 4-ethylaniline with phenyl isocyanate.

Reaction Scheme:

Figure 1: Synthesis of N-(4-Ethylphenyl)-N'-phenylurea.

Experimental Protocol: Synthesis

Materials:

-

4-Ethylaniline (1.0 eq)

-

Phenyl isocyanate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (if reflux is required)

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-ethylaniline (1.0 eq) in a suitable volume of anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

For reactions that are sluggish at room temperature, the mixture can be gently heated to reflux until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure N-(4-Ethylphenyl)-N'-phenylurea.

Characterization of N-(4-Ethylphenyl)-N'-phenylurea

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physicochemical and Spectroscopic Data

The following table summarizes the key identifiers and predicted or analogous spectral data for N-(4-Ethylphenyl)-N'-phenylurea.

| Property | Value |

| IUPAC Name | 1-(4-Ethylphenyl)-3-phenylurea |

| CAS Number | 200134-22-1 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Melting Point | Not experimentally determined. |

| Appearance | Expected to be a white to off-white solid. |

| ¹H NMR (Predicted) | See detailed breakdown below. |

| ¹³C NMR (Predicted) | See detailed breakdown below. |

| IR (Analogous) | See detailed breakdown below. |

| Mass Spec (EI) | M⁺ peak expected at m/z 240. |

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

-

δ 1.20-1.30 (t, 3H): -CH₃ of the ethyl group.

-

δ 2.60-2.70 (q, 2H): -CH₂ of the ethyl group.

-

δ 6.80-7.60 (m, 9H): Aromatic protons.

-

δ 8.50-9.50 (br s, 2H): -NH protons of the urea linkage.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

-

δ 15.0-16.0: -CH₃ of the ethyl group.

-

δ 28.0-29.0: -CH₂ of the ethyl group.

-

δ 118.0-140.0: Aromatic carbons.

-

δ ~155.0: Carbonyl carbon of the urea.

Analogous IR Data (KBr, cm⁻¹):

-

3300-3400: N-H stretching vibrations.

-

3000-3100: Aromatic C-H stretching.

-

2850-2970: Aliphatic C-H stretching.

-

~1630-1660: C=O stretching (Amide I band).

-

~1550-1590: N-H bending and C-N stretching (Amide II band).

-

~1440-1600: Aromatic C=C stretching.

Characterization Workflow

Discovery and Initial Screening of INH14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial screening of INH14, a novel and potent small-molecule inhibitor of the c-MET receptor tyrosine kinase. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational data and methodologies related to this compound.

Introduction

Hepatocyte growth factor (HGF) and its receptor, c-MET, play a crucial role in cell proliferation, migration, and differentiation. Dysregulation of the HGF/c-MET signaling pathway is implicated in the pathogenesis and progression of various human cancers, making it a key target for therapeutic intervention. This compound was developed as a selective inhibitor of c-MET to address this oncogenic signaling. This document details the initial discovery, synthesis, and biological evaluation of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The initial screening of this compound involved assessing its inhibitory activity against the c-MET kinase and its anti-proliferative effects on human cancer cell lines. The quantitative data from these assays are summarized below.

| Compound | c-MET Kinase IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |

| This compound | 2.1 | HT-29 (colorectal carcinoma) | 0.05 |

| This compound | MKN-45 (gastric carcinoma) | 0.019 |

Experimental Protocols

The following are the key experimental methodologies employed in the initial screening of this compound.

c-MET Kinase Assay

This assay was performed to determine the direct inhibitory effect of this compound on c-MET kinase activity. A time-resolved fluorescence resonance energy transfer (TR-FRET) methodology was utilized.

Protocol:

-

A reaction mixture containing c-MET enzyme, a poly-Glu-Tyr (4:1) peptide substrate, and ATP was prepared in a kinase reaction buffer.

-

This compound was added to the reaction mixture at varying concentrations.

-

The reaction was incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.

-

A solution containing a europium-labeled anti-phosphotyrosine antibody was added to the mixture.

-

The TR-FRET signal was measured, which is proportional to the extent of substrate phosphorylation.

-

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

HT-29 and MKN-45 cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were treated with various concentrations of this compound and incubated for 72 hours.

-

MTT solution was added to each well, and the plates were incubated for an additional 4 hours, allowing for the formation of formazan crystals by viable cells.

-

The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance at 490 nm was measured using a microplate reader.

-

The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Western Blot Analysis

Western blotting was used to assess the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins, AKT and ERK1/2.

Protocol:

-

Cancer cells were treated with this compound for a specified period.

-

Total cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with primary antibodies specific for phosphorylated c-MET (p-c-MET), total c-MET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams illustrate the key signaling pathways, the experimental workflow for this compound screening, and the logical design process.

A Technical Guide to the Role of INH14 in the Inhibition of IκBα Degradation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule INH14 and its mechanism of action in preventing the degradation of IκBα (Inhibitor of nuclear factor kappa B alpha). By directly targeting the IκB kinase (IKK) complex, this compound serves as a potent inhibitor of the canonical NF-κB signaling pathway, a critical regulator of inflammation. This guide details the underlying signaling cascade, presents quantitative data on this compound's inhibitory activity, outlines key experimental protocols, and provides visual diagrams to elucidate the molecular interactions and experimental workflows.

The NF-κB Signaling Pathway and the Critical Role of IκBα

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammatory and immune responses.[1] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through a non-covalent interaction with a family of inhibitory proteins, most notably IκBα.[2] The activation of the canonical NF-κB pathway is a tightly regulated process initiated by a wide array of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptors (TLRs).[1][3][4]

This signaling cascade converges on the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[5][6] The activated IKK complex then phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[6][7] This phosphorylation event acts as a recognition signal for the E3 ubiquitin ligase complex, SCFβ-TrCP, which polyubiquitinates IκBα.[8] The polyubiquitinated IκBα is subsequently targeted for rapid degradation by the 26S proteasome.[5][8][9]

The degradation of IκBα is the pivotal step in NF-κB activation. It unmasks a nuclear localization sequence (NLS) on the NF-κB protein, allowing the now-active transcription factor to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the expression of hundreds of genes involved in inflammation, immunity, and cell survival.[3]

Mechanism of Action: this compound as a Direct IKK Inhibitor

This compound, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, is a small-molecule compound that has been identified as an inhibitor of inflammatory pathways, including those mediated by TLR2, TLR4, TNF-R, and IL-1R.[10][11] Research has pinpointed its molecular target downstream of the TAK1/TAB1 complex, focusing on the IKK signalosome.[10][11][12]

This compound functions by directly inhibiting the catalytic activity of both IKKα and IKKβ.[10][11][13] By binding to these kinases, this compound prevents the phosphorylation of IκBα. Consequently, IκBα is not marked for ubiquitination and subsequent proteasomal degradation.[10] This action effectively stabilizes the IκBα/NF-κB complex, sequestering NF-κB in the cytoplasm and preventing its nuclear translocation. The ultimate result is the attenuation of NF-κB-dependent gene transcription and a reduction in the inflammatory response.[10][11] Immunoblot assays have confirmed that treatment with this compound significantly reduces IκBα degradation in cells stimulated with a TLR2 ligand.[10][11][12]

Quantitative Data on this compound Activity

The inhibitory potential of this compound has been quantified through both in vitro enzymatic assays and in vivo studies. The data highlights its efficacy in targeting the IKK kinases and reducing inflammation.

Table 1: In Vitro Inhibitory Activity of this compound against IKK Subunits

| Target Kinase | IC50 Value | Description |

| IKKα | 8.97 μM | The half maximal inhibitory concentration of this compound against the IKKα kinase subunit.[10][11][12] |

| IKKβ | 3.59 μM | The half maximal inhibitory concentration of this compound against the IKKβ kinase subunit, indicating higher potency.[10][11][12] |

Table 2: In Vivo Anti-Inflammatory Effect of this compound

| Treatment Group | Serum TNFα Level (pg/mL) | Experimental Condition |

| Vehicle Control | 231.1 ± 21.3 | Mice treated with vehicle control and stimulated with a lipopeptide to induce inflammation.[10] |

| This compound-Treated | 115.8 ± 30.61 | Mice pre-treated with this compound (5 μg/g) prior to lipopeptide stimulation, showing a significant decrease in TNFα production.[10] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the function of this compound.

Human Embryonic Kidney 293 (HEK293) cells, specifically a line stably expressing TLR2 (HEK293-TLR2), were utilized for cellular assays.[10] The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 0.5% (v/v) ciprofloxacin.[10] For experiments, cells were pre-treated with this compound (at specified concentrations, e.g., 25 μM) or a vehicle control for 1 hour before being stimulated with a TLR2 ligand like Pam3CSK4 (P3) to activate the NF-κB pathway.[10]

This protocol was used to visually assess the levels of IκBα protein, providing direct evidence of this compound's inhibitory effect on its degradation.

Direct inhibition of IKKα and IKKβ by this compound was quantified using a cell-free enzymatic assay to determine the IC50 values.

To confirm the anti-inflammatory efficacy of this compound in vivo, a lipopeptide-induced inflammation model in mice was used.[10] Mice were pre-treated via intraperitoneal (ip) injection with either this compound (5 μg/g) or a vehicle control (DMSO/NaCl) for 1 hour.[10][14] Subsequently, inflammation was induced by an ip injection of the TLR2 ligand Pam2CSK4 (P2) at 2.5 μg/g.[14] Blood samples were collected at baseline (0 hours) and 2 hours post-injection. Serum levels of the pro-inflammatory cytokine TNFα were then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the effect of this compound.[10][14]

Conclusion and Future Directions

The collective evidence demonstrates that this compound is a direct, dual inhibitor of the IKKα and IKKβ kinases.[10][11] Its mechanism of action is centered on preventing the phosphorylation and subsequent proteasomal degradation of IκBα, thereby locking the transcription factor NF-κB in an inactive, cytoplasm-sequestered state. This inhibition of the canonical NF-κB pathway has been shown to translate to significant anti-inflammatory effects both in cellular models and in vivo.[10] The data establishes this compound as a valuable chemical probe for studying NF-κB signaling and a promising lead compound for the development of novel anti-inflammatory therapeutics.[10][11] Further optimization of the this compound scaffold could lead to the generation of more potent and selective IKK inhibitors for clinical applications in a range of inflammatory diseases and cancers.[10][11]

References

- 1. d-nb.info [d-nb.info]

- 2. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Inhibition of IκB Kinase by Vaccinia Virus Virulence Factor B14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 9. embopress.org [embopress.org]

- 10. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

INH14: A Potent Inhibitor of TNFα Production via IKKα/β-Dependent NF-κB Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-molecule urea derivative, INH14, and its significant impact on the production of Tumor Necrosis Factor-alpha (TNFα), a critical cytokine in inflammatory processes. We will delve into the quantitative data demonstrating its efficacy, the detailed molecular mechanism of action, and the experimental protocols utilized to elucidate its function.

Introduction

This compound, chemically known as N-(4-Ethylphenyl)‐N′-phenylurea, has emerged as a promising fragment-like compound for the development of anti-inflammatory therapeutics.[1][2] It effectively suppresses inflammatory responses mediated by various pathways, including Toll-like receptor 2 (TLR2), TLR4, TNF-receptor (TNF-R), and Interleukin-1 receptor (IL-1R).[1][2] A primary outcome of its activity is the potent reduction of TNFα, a master regulator of inflammation implicated in a wide range of diseases.[1][3][4] This document synthesizes the current understanding of this compound's function, focusing on its targeted inhibition of the IKKα/β kinases within the NF-κB signaling cascade.

Quantitative Data on TNFα Inhibition by this compound

The inhibitory effect of this compound on TNFα production has been quantified across various models, including in vitro cell cultures and in vivo studies. The data consistently demonstrates a significant reduction in TNFα levels upon treatment with this compound.

Table 1: Effect of this compound on TNFα Production in Mouse Macrophages

| Stimulant | Control Group TNFα (pg/mL) | This compound-Treated Group TNFα (pg/mL) | Source |

| P3 (TLR2 Ligand) | 837 ± 30.28 | 496.6 ± 50.69 | [1] |

| LPS (TLR4 Ligand) | 1411 ± 214.3 | 892.8 ± 84.71 | [1] |

Table 2: Relative Reduction of TNFα in Human Monocytes by this compound

| Stimulant | TNFα Production (% of Control) | Source |

| P3 (TLR2 Ligand) | 60.43% | [1] |

| LPS (TLR4 Ligand) | 72.62% | [1] |

| IL-1 | 73.30% | [1] |

Table 3: In Vivo Efficacy of this compound in Mice

| Condition | Control Group TNFα (pg/mL) | This compound-Treated Group TNFα (pg/mL) | Source |

| Lipopeptide-Induced Inflammation | 231.1 ± 21.3 | 115.8 ± 30.61 | [1] |

Table 4: this compound Kinase Inhibition Specificity

| Target Kinase | IC50 | Source |

| IKKα | 8.97 μM | [1][2] |

| IKKβ | 3.59 μM | [1][2] |

Mechanism of Action: Targeting the IKK Complex

This compound exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression, including that of TNFα.[5][6]

Studies have shown that this compound's target lies downstream of the TAK1/TAB1 complex.[1][2] Specifically, this compound inhibits the kinase activity of both IKKα and IKKβ.[1][2] The IKK complex is responsible for phosphorylating the inhibitor of κB alpha (IκBα). This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome.

Once IκBα is degraded, the Nuclear Factor-kappa B (NF-κB) transcription factor is released and translocates to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, thereby initiating their transcription. TNFα is a primary target gene of NF-κB.[6]

By inhibiting IKKα and IKKβ, this compound prevents the degradation of IκBα.[1][2] This action effectively sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and preventing the transcription of TNFα and other inflammatory cytokines. This targeted action explains the observed reduction in TNFα production across different inflammatory stimuli.[1]

Experimental Protocols

The characterization of this compound's effect on TNFα production relies on a series of well-established molecular and cellular biology techniques.

Protocol 1: Cell-Based TNFα Production Assay

This protocol is designed to measure the effect of this compound on TNFα secretion from immune cells following stimulation.

-

Cell Culture:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

-

Stimulation:

-

Incubation:

-

Incubate the plates for a specified period (e.g., 17-24 hours) at 37°C in a CO2 incubator.[7]

-

-

TNFα Quantification:

-

Centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

Measure the concentration of TNFα in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7][8] Alternative methods include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[7][9]

-

Protocol 2: Immunoblot Assay for IκBα Degradation

This method is used to visually confirm that this compound prevents the degradation of IκBα.

-

Cell Treatment: Culture and treat cells with this compound and a stimulant as described in Protocol 1, but use a larger format (e.g., 6-well plates) and a shorter stimulation time (e.g., 15-60 minutes) to capture the transient degradation of IκBα.

-

Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A lack of IκBα band reduction in this compound-treated samples upon stimulation indicates inhibition of degradation.[1]

Protocol 3: In Vitro Kinase Assay

This biochemical assay directly measures the inhibitory activity of this compound on purified IKK enzymes.

-

Assay Setup: In a microplate, combine purified recombinant IKKα or IKKβ enzyme with a specific substrate (e.g., a peptide derived from IκBα) and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays that measure the amount of ATP remaining after the reaction or by using phospho-specific antibodies.

-

Data Analysis: Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1][2]

Conclusion

This compound is a potent inhibitor of TNFα production, acting through the direct inhibition of IKKα and IKKβ. By preventing the degradation of IκBα, this compound effectively blocks the activation of the NF-κB transcription factor, a crucial step in the inflammatory cascade. The quantitative data from both in vitro and in vivo models underscore its potential as a lead compound for the development of novel anti-inflammatory drugs. The detailed protocols provided herein offer a robust framework for further investigation and characterization of this compound and similar IKK inhibitors in drug discovery programs.

References

- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of TNFα inhibitors in chronic inflammatory disorders: Past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

INH14 as a potential therapeutic agent for inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated inflammation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of INH14, a novel small-molecule urea derivative, as a promising anti-inflammatory agent that targets the NF-κB pathway.

Mechanism of Action

This compound, chemically known as N-(4-Ethylphenyl)-N′-phenylurea, has been identified as an inhibitor of the Toll-like receptor (TLR)-mediated inflammatory response.[1][2][3] Specifically, this compound targets the IκB kinase (IKK) complex, a critical downstream component of multiple inflammatory signaling pathways.[1][2][3] By inhibiting IKKα and IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This action effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1][3]

The inhibitory activity of this compound is not limited to a single receptor pathway. It has been shown to attenuate signaling from TLR2, TLR4, tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R), all of which converge on the IKK complex.[1][3]

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. Additionally, its anti-inflammatory efficacy has been demonstrated in a preclinical in vivo model.

| Target | Assay Type | Metric | Value | Reference |

| IKKα | Kinase Assay | IC50 | 8.97 µM | [1][2][3] |

| IKKβ | Kinase Assay | IC50 | 3.59 µM | [1][2][3] |

| In Vivo Model | Analyte | Effect | Concentration | Reference |

| Lipopeptide-induced inflammation in mice | Serum TNFα | Reduction from 231.1 ± 21.3 pg/mL to 115.8 ± 30.61 pg/mL | 5 µg/g this compound | [1] |

Signaling Pathway

The following diagram illustrates the signaling cascade targeted by this compound. Activation of upstream receptors like TLRs, TNF-R, and IL-1R initiates a signaling cascade that would normally lead to the activation of the IKK complex. This compound intervenes at this crucial juncture.

Caption: this compound inhibits the IKK complex, blocking NF-κB activation.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

1. Cell Culture and Transfection

-

Cell Lines: HEK293 cells were used for reporter gene assays, and RAW264.7 mouse macrophages were also likely utilized for inflammatory response studies.[1] SKOV3 ovarian cancer cells were used to assess the effect on constitutive NF-κB activity.[1][3]

-

Transfection: For reporter assays, HEK293 cells were transfected with plasmids encoding an NF-κB-driven luciferase reporter (Elam.luc) and a constitutive Renilla luciferase plasmid for normalization.[1][3]

2. NF-κB Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Method:

-

HEK293 cells were transfected with the reporter plasmids.

-

Cells were pre-incubated with varying concentrations of this compound for 1 hour.

-

Inflammatory signaling was stimulated using ligands for TLR2 (lipopeptide), TLR4 (LPS), TNF-R (TNFα), or IL-1R (IL-1β).[1][3]

-

After a 5-hour incubation, cell lysates were collected.

-

Luciferase and Renilla activity were measured using a luminometer. The ratio of firefly to Renilla luciferase activity was calculated to determine NF-κB activation.

-

3. Immunoblotting

-

Objective: To visualize the effect of this compound on the phosphorylation and degradation of IκBα.

-

Method:

-

Cells (e.g., HEK293-TLR2 or SKOV3) were treated with this compound.[3]

-

The relevant inflammatory pathway was stimulated.

-

Cell lysates were prepared, and proteins were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with specific antibodies against total IκBα and phosphorylated IκBα.

-

Protein bands were visualized using chemiluminescence. A decrease in phosphorylated IκBα and an increase in total IκBα in this compound-treated cells would indicate inhibition of IKK.

-

4. In Vitro Kinase Assay

-

Objective: To directly measure the inhibitory activity of this compound on IKKα and IKKβ.

-

Method:

-

Recombinant IKKα and IKKβ enzymes were used.

-

The kinase reaction was performed in the presence of a substrate (e.g., a peptide corresponding to the phosphorylation sites of IκBα) and ATP.

-

Varying concentrations of this compound were included in the reaction.

-

The amount of ADP produced, which is proportional to kinase activity, was quantified using a commercial kit such as the ADP-Glo kinase assay.[3]

-

IC50 values were calculated from the dose-response curves.

-

5. In Vivo Lipopeptide-Induced Inflammation Model

-

Objective: To assess the anti-inflammatory efficacy of this compound in a living organism.

-

Method:

-

Mice were administered this compound (e.g., 5 µg/g) or a vehicle control via intraperitoneal injection.[3]

-

After 1 hour, inflammation was induced by injecting a TLR2 ligand (lipopeptide, e.g., P2 at 2.5 µg/g).[3]

-

Blood samples were collected at baseline and 2 hours post-induction.

-

Serum levels of the pro-inflammatory cytokine TNFα were quantified by ELISA.[1]

-

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of a compound like this compound.

Caption: A typical workflow for characterizing an anti-inflammatory compound.

This compound is a promising small-molecule inhibitor of the IKKα/β kinases, demonstrating efficacy in blocking NF-κB-mediated inflammation both in vitro and in vivo. Its ability to target a central convergence point of multiple pro-inflammatory signaling pathways makes it an attractive candidate for further development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs for the treatment of inflammatory diseases. Optimization of this compound could lead to the development of more potent and selective IKK inhibitors.[1][2]

References

- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

Foundational Research on Urea Derivatives in Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on urea derivatives as a pivotal class of kinase inhibitors. It covers their core mechanism of action, key structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the critical signaling pathways they modulate.

Introduction: The Rise of Urea Derivatives in Kinase-Targeted Therapy

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Within the arsenal of kinase inhibitors, compounds featuring a diaryl urea scaffold have emerged as a particularly successful and versatile class.

Sorafenib, the first approved oral multi-kinase inhibitor with this core structure, validated the therapeutic potential of targeting key oncogenic pathways like the RAF/MEK/ERK and VEGFR signaling cascades.[1][2] This guide delves into the foundational principles that make this chemical class so effective, providing researchers with the core knowledge needed for the development and evaluation of novel urea-based kinase inhibitors.

The N,N'-Diaryl Urea Moiety: A Privileged Scaffold for Type II Inhibition

The archetypal structure of these inhibitors is an N,N'-disubstituted urea, where two aryl rings are connected by the urea linker. This specific arrangement is not arbitrary; it is exquisitely suited for a particular mode of kinase inhibition known as "Type II" inhibition.

Mechanism of Action: Stabilizing the "DFG-out" Inactive State

Unlike Type I inhibitors that compete with ATP in the active conformation of a kinase, Type II inhibitors bind to an inactive conformation. Specifically, diaryl ureas target the "DFG-out" state, named for a conserved Asp-Phe-Gly motif in the kinase activation loop.[3]

In the DFG-out conformation, the phenylalanine residue of the motif flips out of its active-state position, creating a transient, hydrophobic "allosteric" pocket adjacent to the ATP-binding site. Diaryl urea compounds are perfectly shaped to occupy both the ATP-binding pocket and this newly formed allosteric site.[3]

The urea moiety itself is critical, forming key hydrogen bonds that anchor the inhibitor to the kinase. One N-H group typically hydrogen bonds with the backbone carbonyl of a conserved glutamate in the αC-helix, while the urea carbonyl oxygen forms a hydrogen bond with the backbone N-H of the DFG-motif's aspartate.[4] This "bidentate" hydrogen bond interaction, combined with hydrophobic interactions of the aryl rings, effectively locks the kinase in its inactive state, preventing its catalytic function.[3][5] This mechanism often leads to higher selectivity, as the allosteric pocket is less conserved across the kinome than the ATP-binding site.[3]

Key Urea-Based Inhibitors and Quantitative Data

The diaryl urea scaffold has given rise to several successful multi-kinase inhibitors. Sorafenib, regorafenib, and lenvatinib are prominent examples, each with a distinct profile of kinase inhibition.

| Inhibitor | Key Targets | IC₅₀ (nM) | Reference(s) |

| Sorafenib | Raf-1 | 6 | |

| B-Raf (wild-type) | 22 | ||

| B-Raf (V600E) | 38 | ||

| VEGFR-1 | 26 | ||

| VEGFR-2 | 90 | ||

| VEGFR-3 | 20 | ||

| PDGFR-β | 57 | ||

| c-Kit | 68 | ||

| Regorafenib | VEGFR-1 | 13 | [6] |

| VEGFR-2 | 4.2 | [6] | |

| VEGFR-3 | 46 | [6] | |

| PDGFR-β | 22 | [6] | |

| c-Kit | 7 | [6] | |

| RET | 1.5 | [6] | |

| Raf-1 | 2.5 | [6] | |

| B-Raf | 28 | [6] | |

| Lenvatinib | VEGFR-1 | 5 | |

| VEGFR-2 | 4 | ||

| VEGFR-3 | 5 | ||

| FGFR-1 | 46 | ||

| FGFR-2 | 36 | ||

| FGFR-3 | 50 | ||

| PDGFR-α | 51 | ||

| PDGFR-β | 39 | ||

| c-Kit | 71 | ||

| RET | 41 |

Table 1: Summary of in vitro inhibitory activities (IC₅₀ values) for prominent urea-based multi-kinase inhibitors against a panel of key kinases.

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of a novel urea-based kinase inhibitor requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.

In Vitro Radiometric Kinase Assay

This is a foundational method to directly measure the catalytic activity of a kinase and its inhibition. It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[1][7]

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix (e.g., 20 µL total volume) containing the kinase buffer (typically 25-50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), the purified kinase enzyme, the specific peptide or protein substrate, and the test inhibitor (or DMSO for control).[7]

-

Pre-incubation: Briefly pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine IC₅₀ values.[7]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

-

Termination and Spotting: Stop the reaction by adding a small volume of phosphoric acid. Spot an aliquot of each reaction mixture onto a phosphocellulose (P81) paper. The phosphorylated substrate will bind to the paper.[7]

-